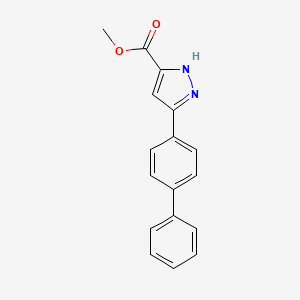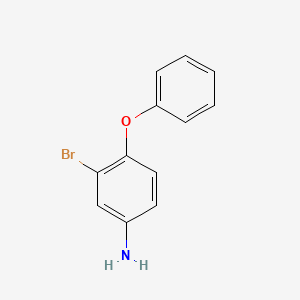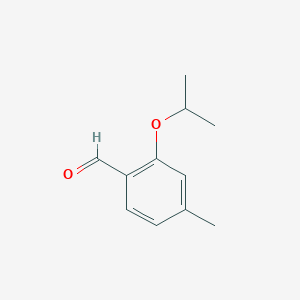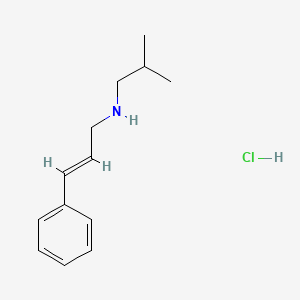![molecular formula C12H18ClN B3086496 [(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride CAS No. 1159701-01-5](/img/structure/B3086496.png)
[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride
Übersicht
Beschreibung
“[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride” is a chemical compound with the CAS Number: 1159701-01-5 . It has a molecular weight of 211.73 and its IUPAC name is (2E)-3-phenyl-N-propyl-2-propen-1-amine hydrochloride . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through various methods. One common method is the alkylation of ammonia with propanol . This reaction occurs in the presence of a solid catalyst under high pressure and temperature . Another less common method is the reduction of propionitrile, using hydrogen in the presence of a metal catalyst .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h3-9,13H,2,10-11H2,1H3;1H/b9-6+; . This indicates the presence of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom in each molecule of the compound .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 211.73 . The compound is likely to be soluble in water and most organic solvents due to the polar nature of the amine group .
Wissenschaftliche Forschungsanwendungen
Hepatoprotective Properties
Research has identified certain compounds synthesized from aminoalkylphenols, closely related to “[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride,” which exhibit pronounced hepatoprotective activity. These compounds have shown effectiveness against tetrachloromethane-induced toxic hepatitis, indicating potential therapeutic applications in liver protection. The study highlights the synthesis of hydrophilic derivatives based on alkylsubstituted phenols, characterized by their safety profile in terms of lethal doses and their efficacy in hepatoprotection in preclinical models (Dyubchenko et al., 2006).
Enantiomeric Resolution
In another study, enantiomers of compounds structurally similar to “this compound” were successfully obtained through resolution with isopropylidene glycerol hydrogen phthalate. This process resulted in excellent yields and very high enantiomeric excesses, emphasizing the potential for synthesizing enantiomerically pure compounds for research and therapeutic applications. The study demonstrates the importance of the β-unsaturation in the resolvability of aminic substrates, which could be relevant for the synthesis of enantiomerically pure forms of “this compound” and related compounds (Pallavicini et al., 2000).
Antifungal Activity
A series of N-substituted propylamines, structurally related to “this compound,” were synthesized and evaluated for their antifungal activity. These compounds, tested against a variety of plant pathogenic fungi, demonstrated significant in vitro activity. The study indicates that modifications to the propylamine structure can lead to compounds with potential antifungal applications, suggesting a research avenue for “this compound” derivatives (Arnoldi et al., 2007).
Safety and Hazards
The safety data sheet for propylamine, a related compound, indicates that it is flammable and can cause burns and eye damage . It is harmful if swallowed and may cause respiratory irritation . It should be stored in a cool, well-ventilated area away from heat sources or sparks . Any waste containing propylamine should be treated as hazardous and disposed of in accordance with local regulations .
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-propylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h3-9,13H,2,10-11H2,1H3;1H/b9-6+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGFGFCWCXTMHR-MLBSPLJJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC=CC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC/C=C/C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B3086414.png)
![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086418.png)





![4-methoxy-3-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline](/img/structure/B3086442.png)


![N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride](/img/structure/B3086485.png)

![2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride](/img/structure/B3086493.png)

